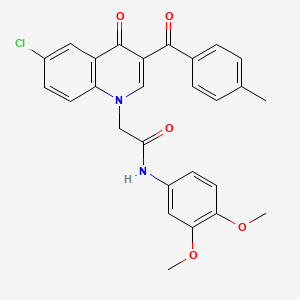

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Protodeboronation of alkyl boronic esters has been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively, and can help determine the structure of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound could involve electrophilic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Scientific Research Applications

Structure-Activity Relationship in Cancer Therapeutics

Research into the structure-activity relationship of sulfonamide analogs, such as those based on chromene structures with sulfonate groups, has shown potential in the development of anti-cancer agents by inhibiting the HIF-1 pathway, which can antagonize tumor growth. This suggests that modifications to the phenyl sulfonate structure can optimize pharmacological properties towards cancer therapeutics (Mun et al., 2012).

Organic Synthesis and Catalysis

Compounds with phenyl sulfonate groups have been employed in Julia-Kocienski olefination reactions, showcasing their role in synthetic organic chemistry to create complex molecules. Such reactions are valuable for synthesizing methoxylated stilbenes, including resveratrol derivatives, highlighting their utility in organic synthesis and potential pharmaceutical applications (Alonso et al., 2005).

Sulfonation and Sulfation Chemistry

The sulfation and sulfonation reactions of methylated phenols and anisoles with sulfur trioxide provide insights into the complex chemistry of sulfonate-containing compounds. These reactions are critical for understanding the chemical behavior and potential applications of sulfonated aromatic compounds in various industrial and research contexts (Goossens et al., 1988).

Electrophilic Aromatic Substitution

Studies on the selective chlorination and bromination of aromatic compounds using N-halogeno amines in acidic solutions reveal the reactivity of sulfonate derivatives in electrophilic aromatic substitution reactions. This has implications for the synthesis of halogenated aromatic compounds, which are important in medicinal chemistry and materials science (Minisci et al., 1989).

Metal Coordination Polymers and Catalysis

Phenyl sulfonate metal coordination polymers have been explored as catalysts for the Biginelli reaction under solvent-free conditions. These materials demonstrate the potential of sulfonate-containing compounds in catalysis, offering a sustainable approach to chemical synthesis (Wang et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-methyl-4-propan-2-ylphenyl) 4-chloro-2,5-dimethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClO5S/c1-11(2)14-7-6-13(8-12(14)3)24-25(20,21)18-10-16(22-4)15(19)9-17(18)23-5/h6-11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARSRCPCHJRVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(propan-2-yl)phenyl 4-chloro-2,5-dimethoxybenzene-1-sulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)cyclohexyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2574271.png)

![(1S,6R,7R)-3-Azabicyclo[4.1.0]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2574275.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)